4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile, also known as G6PDi-1, is a small molecule inhibitor primarily utilized in scientific research to study the pentose phosphate pathway (PPP). [, ] This pathway plays a crucial role in cellular metabolism by generating NADPH and pentose sugars. G6PDi-1 specifically targets glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, and effectively inhibits its activity. [, ] This targeted inhibition makes G6PDi-1 a valuable tool for researchers exploring the downstream effects of PPP disruption and its implications in various biological processes.
The synthesis of G6PDi-1 involves several key steps that are typical for small molecule inhibitors. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields and purity.
G6PDi-1's molecular structure is characterized by its ability to interact with glucose-6-phosphate dehydrogenase at an allosteric site. The compound's specific structural features allow it to bind reversibly and non-competitively to the enzyme, inhibiting its activity effectively.
G6PDi-1 participates in several significant chemical reactions within cellular systems:
The half-maximal inhibitory concentration (IC50) for G6PDi-1 is reported to be around 70 nM, indicating high potency .
G6PDi-1 exerts its effects primarily through the inhibition of glucose-6-phosphate dehydrogenase. This mechanism involves:
In T cells, for example, G6PDi-1 treatment leads to over a tenfold decrease in NADPH levels and a corresponding increase in NADP+ levels under stress conditions .
G6PDi-1 exhibits several notable physical and chemical properties:
The melting point and specific solubility characteristics are not detailed in the sources but are crucial for practical applications.
G6PDi-1 has several scientific applications due to its role as a glucose-6-phosphate dehydrogenase inhibitor:
Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the initial, rate-limiting step of the oxidative pentose phosphate pathway (PPP), converting glucose-6-phosphate into 6-phosphogluconolactone while reducing NADP⁺ to NADPH [2] [5]. This reaction is the primary source of cytosolic NADPH, a cofactor critical for:
The PPP operates at low basal activity (<10% of glucose flux) under homeostasis but rapidly adapts to oxidative stress, increasing flux by >500% to supply antioxidative NADPH [5]. G6PD activity is particularly prominent in immune cells (lymphocytes, neutrophils) and astrocytes, which face high oxidative challenges [1] [3] [6].
Table 1: Major Cytosolic NADPH Sources and Their Functional Roles
Enzyme | Pathway | Primary Function | NADPH Yield |
---|---|---|---|
G6PD | PPP | Antioxidant defense, nucleotide synthesis | 2 NADPH/glucose |
Malic enzyme (ME1) | Malate metabolism | Lipogenesis, glutamine metabolism | 1 NADPH/malate |
Isocitrate dehydrogenase (IDH1) | TCA cycle variants | Reductive carboxylation, α-KG production | 1 NADPH/isocitrate |
Hyperactive PPP contributes to disease pathogenesis through multiple mechanisms:
Table 2: Disease Models Linked to PPP Dysregulation
Disease Context | PPP Dysregulation | Consequence |
---|---|---|
KEAP1-mutant NSCLC | ↑ PPP flux | Therapeutic resistance to oxidative insults |
T-cell mediated autoimmunity | ↑ Inflammatory cytokine production | Pathogenic inflammation amplification |
Neurodegenerative stress | ↓ NADPH-dependent GSH recycling | Astrocyte antioxidant capacity impairment |
Pharmacologic G6PD inhibition offers a strategy to:
G6PDi-1 emerged from rational optimization of non-steroidal quinazolinones, achieving:
Table 3: Comparative Profile of G6PD Inhibitors
Property | DHEA | 6AN | G6PDi-1 |
---|---|---|---|
IC50 (recombinant) | ~9 μM | ~100 μM | 0.07 μM |
Cellular IC50 | >100 μM (ineffective) | ~50 μM | 0.1-6 μM* |
Specificity | Low (steroid signaling) | Low (NAD analog toxicity) | High (no off-targets detected) |
Reversibility | Not characterized | Irreversible | Reversible |
*Cell-type dependent: 100 nM in lysates; 3-6 μM for functional effects in astrocytes; 10 μM for cytokine suppression in T cells [1] [2] [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7